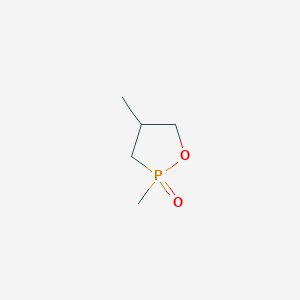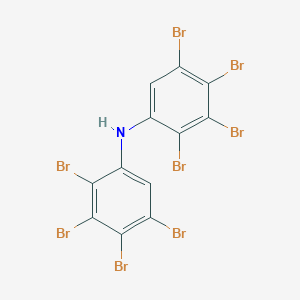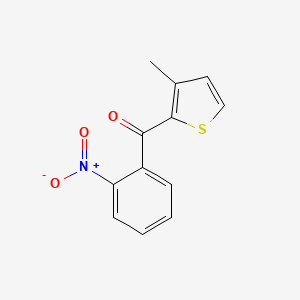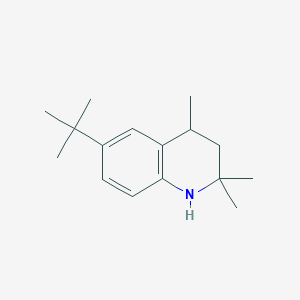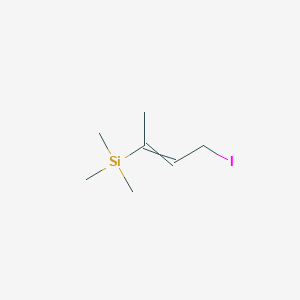
1-Iodo-3-trimethylsilyl-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-trimethylsilyl-2-butene is an organosilicon compound that features both iodine and trimethylsilyl groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-trimethylsilyl-2-butene can be synthesized through the iodination of 3-trimethylsilyl-2-butene. The reaction typically involves the use of iodine and a suitable solvent under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-trimethylsilyl-2-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines.
Addition Reactions: Reagents like hydrogen halides, halogens, and peroxides are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted butenes.
Addition Reactions: Products include halogenated butenes and other addition products.
Oxidation and Reduction Reactions: Products include alcohols, ketones, and alkanes.
Scientific Research Applications
1-Iodo-3-trimethylsilyl-2-butene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound is used in catalytic processes to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 1-Iodo-3-trimethylsilyl-2-butene involves its reactivity towards various nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects. The double bond in the butene backbone allows for addition reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
1-Iodo-2-butene: Similar in structure but lacks the trimethylsilyl group.
3-Iodo-3-trimethylsilyl-1-butene: Similar but with different positioning of the iodine and trimethylsilyl groups.
1-Iodo-2-(trimethylsilyl)acetylene: Similar but with an acetylene backbone instead of butene.
Uniqueness: 1-Iodo-3-trimethylsilyl-2-butene is unique due to the presence of both iodine and trimethylsilyl groups, which confer distinct reactivity and stability. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
52815-00-6 |
|---|---|
Molecular Formula |
C7H15ISi |
Molecular Weight |
254.18 g/mol |
IUPAC Name |
4-iodobut-2-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C7H15ISi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3 |
InChI Key |
NWNYZMZBMPWCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCI)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)
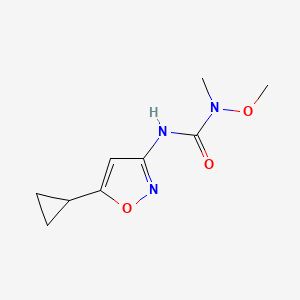
![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
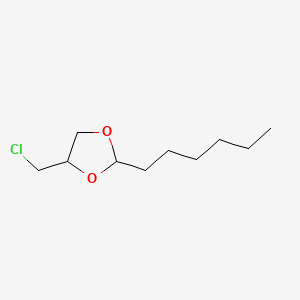
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)

